molecular formula C9H16O4 B081949 tert-Butyl methyl succinate CAS No. 14734-25-9

tert-Butyl methyl succinate

Cat. No.: B081949
CAS No.: 14734-25-9
M. Wt: 188.22 g/mol
InChI Key: KGLNZUDBQPORRI-UHFFFAOYSA-N
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Description

tert-Butyl methyl succinate is an organic compound with the molecular formula C₉H₁₆O₄. It is an ester formed from the reaction of tert-butyl alcohol and succinic acid. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl succinate can be synthesized through the esterification of succinic acid with tert-butyl alcohol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture, ensuring high-quality product output .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl succinate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to succinic acid and the corresponding alcohols (tert-butyl alcohol and methanol) under acidic or basic conditions.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Hydrolysis: Succinic acid, tert-butyl alcohol, and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

tert-Butyl methyl succinate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl methyl succinate involves its hydrolysis to release succinic acid and the corresponding alcohols. Succinic acid is a key intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production. The ester linkage in this compound can be cleaved by esterases, enzymes that catalyze the hydrolysis of esters .

Comparison with Similar Compounds

Similar Compounds

  • mono-tert-Butyl succinate
  • mono-Methyl hydrogen succinate
  • tert-Butyl propiolate
  • tert-Butyl malonate

Uniqueness

tert-Butyl methyl succinate is unique due to its dual ester groups, which provide distinct reactivity compared to mono-esters. This dual functionality allows for a broader range of chemical transformations and applications in various fields .

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLNZUDBQPORRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163684
Record name Butanedioc acid tert-butyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14734-25-9
Record name Butanedioc acid tert-butyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioc acid tert-butyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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